molecular formula C8H7BrN2O3 B13607452 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one

1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one

Cat. No.: B13607452
M. Wt: 259.06 g/mol
InChI Key: JWHQKMNAFIDDTM-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one is a synthetically valuable pyridine derivative designed for use as a key building block in organic and medicinal chemistry research. This compound features a 5-bromo-3-nitropyridine core, a scaffold recognized for its utility in constructing more complex nitrogen-containing heterocycles, such as 1,5-naphthyridines, which are of significant interest in drug discovery . The bromo and nitro substituents at the 5- and 3-positions of the pyridine ring are excellent handles for further functionalization. The bromine atom is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkenyl, and alkynyl groups . Simultaneously, the nitro group can be reduced to an amino group, serving as an anchor for amide bond formation or as a precursor for ring fusion strategies . The propan-2-one side chain offers an additional site for modification, such as reduction to an alcohol or conversion to other functional groups. Researchers can leverage this multifunctional reagent in the synthesis of libraries of compounds for high-throughput screening in the pursuit of new therapeutic agents. Its structural features make it a promising intermediate for developing molecules with potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties, as inferred from studies on similar pyridine derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

1-(5-bromo-3-nitropyridin-2-yl)propan-2-one

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)2-7-8(11(13)14)3-6(9)4-10-7/h3-4H,2H2,1H3

InChI Key

JWHQKMNAFIDDTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

2-(2-oxopropyl)-3-nitro-5-bromopyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 2-(2-oxopropyl)-3-nitro-5-bromopyridine

Executive Summary

The compound 2-(2-oxopropyl)-3-nitro-5-bromopyridine (also referred to as 1-(5-bromo-3-nitropyridin-2-yl)propan-2-one) represents a critical "linchpin" intermediate in the synthesis of fused bicyclic heteroaromatics. Specifically, the 3-nitro-2-acetonyl motif serves as a masked precursor for pyrido[2,3-b]pyrazines and 1,X-naphthyridines—scaffolds frequently embedded in ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, and EGFR inhibitors).

This guide delineates a robust, four-step synthetic pathway designed for reproducibility and scalability. Unlike theoretical routes, this protocol prioritizes the Ivanov-type


 reaction  using ethyl acetoacetate (EAA) as an acetone equivalent, ensuring high regioselectivity at the C2 position while preserving the C5-bromide for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Retrosynthetic Analysis

The strategic disconnection relies on the high susceptibility of the C2-position in 3-nitropyridines to Nucleophilic Aromatic Substitution (


).
  • Target: 2-(2-oxopropyl)-3-nitro-5-bromopyridine

  • Disconnection: C2–C(alkyl) bond cleavage.

  • Synthons: 2-chloro-3-nitro-5-bromopyridine (Electrophile) + Acetoacetate enolate (Nucleophile).

  • Precursor: 2-amino-5-bromopyridine (Commercial commodity).[1][2][3]

Retrosynthesis Target Target: 2-(2-oxopropyl)-3-nitro- 5-bromopyridine Inter1 Intermediate: Ethyl 2-(5-bromo-3-nitropyridin- 2-yl)-3-oxobutanoate Target->Inter1 Decarboxylation (-CO2, -EtOH) Precursor1 Electrophile: 2-Chloro-3-nitro- 5-bromopyridine Inter1->Precursor1 SnAr (Ivanov) Start Starting Material: 2-Amino-5-bromopyridine Precursor1->Start Sandmeyer Nitration

Figure 1: Retrosynthetic logic flow demonstrating the construction of the acetonyl side chain via a stabilized enolate.

Detailed Synthetic Protocol

Stage 1: Regioselective Nitration

Objective: Synthesize 2-amino-5-bromo-3-nitropyridine. Rationale: Direct nitration of 2-aminopyridine is non-selective. Using the 5-bromo derivative directs the nitro group to the vacant C3 position via the ortho-para directing amino group, blocking the C5 position.

  • Reagents: 2-Amino-5-bromopyridine (1.0 eq),

    
     (conc.), 
    
    
    
    (fuming).
  • Procedure:

    • Dissolve 2-amino-5-bromopyridine in conc.

      
       at 
      
      
      
      .[2][4]
    • Add fuming

      
       dropwise, maintaining internal temperature 
      
      
      
      .
    • Allow to warm to

      
      , then heat to 
      
      
      
      for 1 hour to ensure rearrangement of the intermediate nitramine if formed.
    • Quench: Pour onto crushed ice/water. Neutralize with

      
       to pH 5–6.
      
    • Isolation: Filter the yellow precipitate. Recrystallize from EtOH if necessary.

  • Key Metric: Yield >85%. Product is a bright yellow solid.[5]

Stage 2: Sandmeyer Chlorodeamination

Objective: Convert the 2-amino group to a 2-chloro leaving group. Rationale: The 2-amino group is a poor leaving group. Diazotization followed by chloride displacement creates the highly reactive 2-chloro-3-nitro electrophile required for the


 step.
  • Reagents:

    
     (1.2 eq), 
    
    
    
    ,
    
    
    (catalytic/stoichiometric).
  • Procedure:

    • Suspend 2-amino-5-bromo-3-nitropyridine in

      
      . Cool to 
      
      
      
      .[6][7]
    • Add aqueous

      
       dropwise (keep 
      
      
      
      ). Stir 1 h to form the diazonium salt.
    • Critical Step: Add

      
       (dissolved in conc. 
      
      
      
      ) slowly.[7] Evolution of
      
      
      gas will be vigorous.
    • Warm to room temperature, then heat to

      
       for 30 mins to complete decomposition.
      
    • Workup: Dilute with water, extract with EtOAc. Wash organic phase with brine, dry (

      
      ), and concentrate.[5]
      
  • Safety Note: Diazonium intermediates are potentially explosive if dried. Proceed immediately to decomposition.

Stage 3: Ivanov Reaction

Objective: Install the carbon framework using Ethyl Acetoacetate (EAA). Rationale: EAA acts as a "masked" acetone. The resulting


-keto ester prevents polymerization (common with direct acetone enolates) and drives the reaction forward due to the stability of the adduct.
  • Reagents: Ethyl acetoacetate (1.2 eq),

    
     (60% in oil, 2.2 eq) or 
    
    
    
    , THF (anhydrous).
  • Procedure:

    • Suspend

      
       in dry THF at 
      
      
      
      under
      
      
      .
    • Add EAA dropwise. Stir 30 mins to generate the sodium enolate (solution turns clear/yellow).

    • Add solution of 2-chloro-5-bromo-3-nitropyridine in THF dropwise.

    • Heat to reflux (

      
      ) for 4–6 hours. The solution will turn deep red/brown (characteristic of Meisenheimer complex formation).
      
    • Quench: Cool to RT, carefully quench with saturated

      
      .
      
    • Isolation: Extract with EtOAc. The product is ethyl 2-(5-bromo-3-nitropyridin-2-yl)-3-oxobutanoate . It can be used crude for the next step.

Stage 4: Hydrolysis and Decarboxylation

Objective: Reveal the 2-oxopropyl ketone. Rationale: Acidic hydrolysis cleaves the ethyl ester. The resulting


-keto acid is unstable and spontaneously decarboxylates upon heating, releasing 

to yield the ketone.
  • Reagents:

    
     or 
    
    
    
    mixture.
  • Procedure:

    • Dissolve the crude

      
      -keto ester in a mixture of AcOH and 
      
      
      
      (1:1).
    • Heat to

      
       for 3–4 hours. Monitor 
      
      
      
      evolution.
    • Workup: Neutralize carefully with

      
       (to pH ~7). Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Final Product: Pale yellow to tan solid.

Process Data & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Stage 1 Yield 85–95%If low, ensure temperature during nitration does not exceed 60°C to prevent tarring.
Stage 2 Color Product: Light yellow/creamBlue/Green color indicates residual Copper salts. Wash with aqueous

.[6]
Stage 3 Reactivity Deep Red solutionIf no reaction, ensure THF is dry. Water kills the enolate immediately.
Stage 4 pH Final pH 7.0Do not over-basify during workup; the pyridine ring can solubilize in water if pH < 4.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Carbon Coupling cluster_2 Phase 3: Deprotection Step1 2-Amino-5-Br-Pyridine + HNO3/H2SO4 Step2 2-Amino-5-Br-3-NO2-Pyridine Step1->Step2 Step3 Diazotization (NaNO2/HCl + CuCl) Step2->Step3 Step4 2-Chloro-5-Br-3-NO2-Pyridine Step3->Step4 Step6 SnAr Coupling (Reflux 4h) Step4->Step6 Step5 Enolate Formation (EAA + NaH/THF) Step5->Step6 Step7 Intermediate: Beta-Keto Ester Step6->Step7 Step8 Acid Hydrolysis (HCl/AcOH, 90°C) Step7->Step8 Step9 Decarboxylation (-CO2) Step8->Step9 Final FINAL PRODUCT 2-(2-oxopropyl)-3-nitro-5-bromopyridine Step9->Final

Figure 2: End-to-end process flow diagram illustrating the conversion of commodity starting materials to the final acetonyl-pyridine scaffold.

Safety & Handling

  • Nitro Compounds: Both the intermediate and product contain nitro groups. While stable at room temperature, they should not be subjected to temperatures >150°C or shock, as polynitro-pyridines can possess energetic properties.

  • Diazonium Salts (Stage 2): The diazonium intermediate in the Sandmeyer reaction is unstable. Do not isolate or dry this intermediate; proceed directly to the CuCl decomposition step.

  • Sodium Hydride: Reacts violently with water/moisture. Use in an inert atmosphere (Argon/Nitrogen) and quench excess reagent with isopropanol or ethyl acetate before adding water.

References

  • Fox, B. A., & Threlfall, T. L. (1973). 2-Amino-5-bromopyridine.[1][2][3][4][7][8][9] Organic Syntheses, Coll. Vol. 5, p. 346.[1][3][8]

  • ChemicalBook. (n.d.).[5] Synthesis of 5-Bromo-2-chloro-3-nitropyridine. Retrieved from ChemicalBook Database.

  • Graboyes, H., & Day, A. R. (1957). Imidazoles and Condensed Imidazoles. Journal of the American Chemical Society, 79(24), 6421–6426.
  • Patent EP0530524A1. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office.

Sources

Functionalized Nitropyridine Ketones: A Technical Guide for Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Nitropyridine Ketone Building Blocks

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a "privileged" structural motif, consistently appearing in a significant percentage of FDA-approved drugs.[1] Its inherent electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it an invaluable component in the design of bioactive molecules. The strategic introduction of a nitro group and a ketone functionality onto this scaffold gives rise to functionalized nitropyridine ketone building blocks – a class of reagents with exceptional synthetic versatility and strategic importance.

The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine ring, rendering it susceptible to a range of chemical transformations that are otherwise challenging to achieve.[2] This activation, coupled with the reactivity of the ketone moiety, unlocks a diverse array of synthetic pathways for the construction of complex molecular architectures.[3] This guide provides an in-depth exploration of the synthesis, functionalization, and application of these pivotal building blocks, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Synthesis Strategies for Nitropyridine Ketone Scaffolds

The efficient construction of the nitropyridine ketone core is the foundational step in leveraging these building blocks. Two primary strategies dominate the synthetic landscape: direct nitration of pre-functionalized pyridines and ring transformation methodologies.

Direct Nitration of Acetylpyridines

The direct introduction of a nitro group onto a pyridine ring bearing a ketone substituent is a common, albeit sometimes challenging, approach. The pyridine nitrogen's basicity can lead to protonation under harsh acidic conditions, deactivating the ring towards electrophilic substitution.[4] However, carefully controlled conditions can lead to the desired products.

A representative example is the nitration of 4-acetylpyridine. The reaction is typically carried out using a mixture of trifluoroacetic anhydride (TFAA) and concentrated nitric acid at low temperatures.[5] The TFAA acts as an activating agent, facilitating the formation of the potent nitrating species.

Protocol 1: Synthesis of 2-Nitro-4-acetylpyridine [5]

  • To a solution of trifluoroacetic anhydride (4.2 equivalents) at 0 °C, slowly add 4-acetylpyridine (1.0 equivalent).

  • Stir the mixture at 0 °C for 1 hour.

  • Add concentrated nitric acid (2.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for 8 hours.

  • Carefully quench the reaction by adding the mixture dropwise to a stirred aqueous solution of sodium metabisulfite (1.0 equivalent) at 0 °C.

  • Stir the resulting mixture at 0 °C for 16 hours.

  • Adjust the pH to 6-7 with a 1 M NaOH solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-nitro-4-pyridinyl)ethanone.

Three-Component Ring Transformation (TCRT)

Ring transformation reactions offer an elegant and powerful alternative for constructing highly functionalized nitropyridine scaffolds that may be difficult to access through direct functionalization.[6][7] A notable example is the three-component reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate.[6] This methodology provides a convergent approach to assembling the nitropyridine core from simpler, readily available starting materials.

In this process, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde.[6] The reaction proceeds through a series of nucleophilic additions and cyclization-elimination steps to furnish the final nitropyridine product. The choice of ketone directly influences the substitution pattern on the resulting pyridine ring, offering a high degree of synthetic flexibility.[6]

TCRT_Workflow Dinitropyridone 1-Methyl-3,5-dinitro-2-pyridone Intermediate Bicyclic Intermediate Dinitropyridone->Intermediate Ketone Ketone (R1-CO-CH2-R2) Ketone->Intermediate NitrogenSource Nitrogen Source (e.g., NH3) NitrogenSource->Intermediate Product Functionalized Nitropyridine Ketone Intermediate->Product Ring Opening & Aromatization

Caption: Three-Component Ring Transformation (TCRT) for Nitropyridine Synthesis.

Strategic Functionalization of the Nitropyridine Ketone Core

The true synthetic power of nitropyridine ketone building blocks lies in their capacity for diverse and regioselective functionalization at both the pyridine ring and the ketone moiety.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The strongly electron-withdrawing nitro group profoundly activates the pyridine ring towards nucleophilic aromatic substitution (SNA r).[2] This allows for the displacement of suitably positioned leaving groups (e.g., halogens) or even the nitro group itself by a wide range of nucleophiles.

Common nucleophiles employed in the SNAr functionalization of nitropyridines include:

  • Amines: To introduce diverse amino substituents.[8]

  • Alkoxides and Phenoxides: To form ether linkages.[9]

  • Thiols: To generate thioethers.[10]

  • Carbon nucleophiles: Such as enolates and organometallic reagents, for C-C bond formation.[9]

The regioselectivity of the substitution is dictated by the position of the nitro group and other substituents on the ring. For instance, in 2-chloro-5-nitropyridine, nucleophilic attack preferentially occurs at the 2-position, displacing the chloride.[11] Interestingly, in some systems, the nitro group itself can act as a leaving group, particularly when attacked by soft nucleophiles like thiols.[10]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions at the Ketone Moiety

The ketone functionality provides a versatile handle for a plethora of chemical transformations, allowing for the introduction of further diversity into the molecular scaffold. Standard ketone chemistry can be readily applied, including:

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a new stereocenter and a hydroxyl group that can be further functionalized.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a wide range of substituted aminoethylpyridines.

  • Wittig Reaction: Conversion of the ketone to an alkene allows for the extension of the carbon skeleton.

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the carbonyl group to form tertiary alcohols, introducing new carbon-carbon bonds.[12]

  • Formation of Imines and Hydrazones: Condensation with primary amines or hydrazine derivatives can be used to introduce new functional groups or as a prelude to further reactions like the Wolff-Kishner reduction.[13]

Pivotal Transformation: Reduction of the Nitro Group and its Implications

One of the most synthetically valuable transformations of nitropyridine ketones is the reduction of the nitro group to an amine.[14] This reaction unlocks access to aminopyridine ketone derivatives, which are key pharmacophores in a vast array of biologically active compounds.[15][16][17] The resulting amino group serves as a versatile handle for further derivatization, such as acylation, alkylation, and sulfonylation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Common Reagents for Nitro Group Reduction:

Reagent SystemTypical ConditionsNotes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiGenerally high yielding and clean. May also reduce the ketone if not controlled.[18]
Fe / Acid Fe powder, HCl or Acetic AcidA classic and cost-effective method.[14][19]
SnCl₂ / HCl Stannous chloride in concentrated HClA widely used method in laboratory synthesis.
Sodium Dithionite (Na₂S₂O₄) Aqueous or alcoholic solutionA milder reducing agent, useful for sensitive substrates.
NaBH₄ / Ni(PPh₃)₄ Sodium borohydride with a nickel catalystCan offer selectivity in the presence of other reducible functional groups.[20]

Protocol 2: Reduction of a Nitropyridine Ketone to an Aminopyridine Ketone using Iron and Acetic Acid

  • To a stirred suspension of iron powder (5.0 equivalents) in glacial acetic acid, add the nitropyridine ketone (1.0 equivalent).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

The resulting aminopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[21][22][23] For example, 4-aminopyridine-based amide derivatives have been identified as potent inhibitors of tissue non-specific alkaline phosphatase with potential anticancer activity.[22]

Drug_Discovery_Workflow Start Nitropyridine Ketone Building Block Func_Ring Ring Functionalization (SNAr) Start->Func_Ring Func_Ketone Ketone Functionalization Start->Func_Ketone Reduction Nitro Group Reduction to Amine Start->Reduction Func_Ring->Reduction Func_Ketone->Reduction Amine_Deriv Amine Derivatization Reduction->Amine_Deriv Bio_Screen Biological Screening (e.g., Anticancer, Antimicrobial) Amine_Deriv->Bio_Screen

Caption: Drug Discovery Workflow Utilizing Nitropyridine Ketone Building Blocks.

Conclusion: A Versatile Platform for Innovation

Functionalized nitropyridine ketone building blocks represent a cornerstone of modern synthetic and medicinal chemistry. Their facile synthesis and the orthogonal reactivity of the nitro group, the ketone moiety, and the activated pyridine ring provide a powerful platform for the rapid and efficient construction of diverse and complex molecular scaffolds. The strategic reduction of the nitro group to the corresponding amine is a gateway to a rich chemical space of pharmacologically relevant aminopyridine derivatives. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully exploit the potential of these versatile intermediates in the pursuit of novel therapeutics and advanced materials.

References

  • Vertex AI Search. (n.d.).
  • Nishiwaki, N. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(15), 4583. [Link]

  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]

  • Rogoza, A. V. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679. [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
  • ResearchGate. (2017). 2-aminopyridine – a classic and trendy pharmacophore. Retrieved February 12, 2026, from [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring. Retrieved February 12, 2026.
  • Bulavka, V., et al. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemical Papers, 54(4), 244-246. [Link]

  • PubMed. (2020). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 104, 104278. [Link]

  • Nishiwaki, N. (n.d.).
  • Nishiwaki, N. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 12, 2026.
  • ResearchGate. (n.d.).
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved February 12, 2026.
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved February 12, 2026.
  • Bakke, J. M., et al. (2017). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 19(14), 3847–3850. [Link]

  • ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved February 12, 2026.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved February 12, 2026.
  • ResearchGate. (n.d.). Ring transformations in reactions of heterocyclic compounds with nucleophiles. The conversion of 5-nitropyrimidine into pyridine derivatives by CH-acitve nitriles. Retrieved February 12, 2026.
  • (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved February 12, 2026.
  • Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

  • Google Patents. (2010).
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • European Patent Office. (1993). EP 0530524 A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved February 12, 2026.
  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • ResearchGate. (2015). How can I synthesize 2-nitro-4-acetylpyridine from 4-acetylpyridine?. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved February 12, 2026.
  • Chem Help ASAP. (2019, November 15). reactions of nitriles & strong nucleophiles [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2019). Employment of α-nitroketones in organic synthesis. Organic & Biomolecular Chemistry, 17(20), 4949-4967. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved February 12, 2026.
  • International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1836-1841.
  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved February 12, 2026.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved February 12, 2026.
  • Reddit. (2024, October 2). Nitration of 4-acetyl-pyridine. r/Chempros. Retrieved February 12, 2026.

Sources

Physical properties of 1-(5-bromo-3-nitropyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(5-bromo-3-nitropyridin-2-yl)propan-2-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the novel compound 1-(5-bromo-3-nitropyridin-2-yl)propan-2-one. Direct experimental data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this document provides a comprehensive framework for its characterization. We will begin by estimating its fundamental properties based on its structure and by drawing comparisons with structurally related analogs. The core of this guide is a detailed exposition of the essential experimental protocols required to empirically determine its physical and spectral properties. This document is designed to be a practical resource for researchers, providing not only procedural steps but also the scientific rationale behind these methodologies, ensuring a robust and validated characterization of this and other novel chemical entities.

Introduction and Structural Analysis

1-(5-bromo-3-nitropyridin-2-yl)propan-2-one is a substituted nitropyridine, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties[1]. The structure incorporates several key functional groups that will dictate its physical and chemical behavior: a pyridine ring, a bromo substituent, a nitro group, and a propan-2-one side chain. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the electron density of the pyridine ring, impacting its reactivity and intermolecular interactions[2][3].

Molecular Structure:

Based on its structure, we can anticipate certain characteristics. The presence of the polar nitro group and the ketone functionality suggests a degree of polarity, which will influence its solubility. The overall molecular weight and the rigid aromatic ring will be primary determinants of its melting and boiling points.

Estimated and Comparative Physical Properties

While specific experimental data for the target compound is scarce, we can infer likely properties by examining related molecules. Below is a table summarizing the known physical properties of structurally similar compounds. This comparative data serves as a valuable benchmark for what can be expected for 1-(5-bromo-3-nitropyridin-2-yl)propan-2-one.

Property2-Amino-5-bromo-3-nitropyridine5-Bromo-2-nitropyridine1-(5-Bromo-2-methylpyridin-3-yl)ethanone1-(5-bromo-3-nitropyridin-2-yl)propan-2-one (Estimated)
CAS Number 6945-68-2[4][5]39856-50-3[6]1256823-89-8[7]Not available
Molecular Formula C₅H₄BrN₃O₂[5][8]C₅H₃BrN₂O₂[6]C₈H₈BrNOC₈H₇BrN₂O₃
Molecular Weight 218.01 g/mol [5][8]202.99 g/mol [6]214.05 g/mol (calculated)260.05 g/mol (calculated)
Appearance Yellow-brown crystalline powder[9]Not specifiedLight yellow to yellow powder or crystals or liquid[7]Expected to be a solid at room temperature
Melting Point 205-208 °C[9]Not specifiedNot specifiedEstimated to be in a similar range, likely >150 °C
Solubility LogP: 1.335 (calculated)[10]Not specifiedNot specifiedExpected to have low water solubility but good solubility in polar organic solvents (e.g., DMSO, DMF, Acetone)

Experimental Protocols for Physicochemical Characterization

The following sections detail the necessary experimental procedures to fully characterize the physical properties of 1-(5-bromo-3-nitropyridin-2-yl)propan-2-one.

Workflow for Characterization of a Novel Compound

The overall workflow for characterizing a newly synthesized compound like 1-(5-bromo-3-nitropyridin-2-yl)propan-2-one is a systematic process. It begins with purification and then moves through a series of analytical techniques to confirm the structure and determine physical properties.

G cluster_0 Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP Solubility Solubility Assessment Purification->Solubility Purity Chromatographic Purity (HPLC, TLC) Purification->Purity

Caption: Workflow for the characterization of a new chemical entity.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.

Apparatus: Digital melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes.

Procedure:

  • Ensure the sample is completely dry and free of solvent.

  • Finely powder a small amount of the crystalline sample.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

  • When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).

  • The melting point is reported as the range T1-T2.

Solubility Assessment

Principle: Determining the solubility of a compound in various solvents is crucial for its application in assays, formulations, and further reactions.

Procedure:

  • Prepare a set of vials with a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, DMF, hexane).

  • Add a small, pre-weighed amount of the compound (e.g., 1-2 mg) to a known volume of each solvent (e.g., 1 mL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Observe and record the solubility at room temperature (e.g., freely soluble, sparingly soluble, insoluble).

  • For quantitative analysis, a stock solution in a highly soluble solvent like DMSO can be serially diluted in aqueous buffers to determine the kinetic solubility using nephelometry or UV-Vis spectroscopy.

Spectroscopic Analysis for Structural Verification

Principle: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of an organic compound by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

Expected ¹H NMR Signals:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

  • Methylene Protons: A singlet or doublet for the CH₂ group adjacent to the ketone and the pyridine ring.

  • Methyl Protons: A singlet for the terminal CH₃ group of the propan-2-one moiety.

Expected ¹³C NMR Signals:

  • Signals for each unique carbon atom in the pyridine ring.

  • A signal for the carbonyl carbon of the ketone.

  • Signals for the methylene and methyl carbons of the side chain.

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Procedure (using ATR-FTIR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum.

Key Expected Absorption Bands:

  • C=O (Ketone): Strong absorption around 1715 cm⁻¹.

  • NO₂ (Nitro group): Two strong absorptions, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).

  • C=N, C=C (Aromatic ring): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-Br: Absorption in the fingerprint region, typically below 800 cm⁻¹.

Principle: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • The measured m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) should be compared to the calculated theoretical mass for the expected formula (C₈H₇BrN₂O₃).

Chromatographic Analysis for Purity Assessment

Principle: Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. This is essential for determining the purity of the synthesized compound.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis prep Dissolve Sample in Mobile Phase hplc Injector Column (e.g., C18) Detector (e.g., UV-Vis) prep->hplc:f0 Inject data Integrate Peaks Calculate % Area Purity hplc:f2->data Chromatogram

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Procedure (HPLC):

  • Method Development: A suitable method must be developed. A good starting point would be a reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the HPLC system.

  • Detection: Monitor the elution of the compound using a UV-Vis detector at a wavelength where the compound has significant absorbance.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

References

  • Constable, E. C., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine.
  • Gorecki, M., et al. (2025). Nitropyridines: Synthesis and reactions.
  • Krasnikov, P. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5695.
  • Scriven, E., & Murugan, R. (2005). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Sigma-Aldrich. 1-(5-Bromo-2-methylpyridin-3-yl)ethanone.
  • ChemScene. 5-Bromo-2-nitropyridin-3-amine.
  • Gorecki, M., et al. (2025). Nitropyridines, Their Synthesis and Reactions.
  • ChemicalBook. 5-Bromo-2-nitropyridine synthesis.
  • The Royal Society of Chemistry.
  • PubChem. (2025). 2-Amino-5-bromo-3-nitropyridine.
  • MedChemExpress. 5-Bromo-3-nitropyridin-2(1H)-one.
  • Santa Cruz Biotechnology. 2-Amino-5-bromo-3-nitropyridine.
  • Ono, K., et al. (2021).
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • Guidechem. (2022). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?.
  • Cheméo. (2025). Chemical Properties of 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2).
  • ChemicalBook. (2025). 2-Amino-5-bromo-3-nitropyridine Chemical Properties,Uses,Production.

Sources

Troubleshooting & Optimization

Avoiding side reactions during nitro group reduction of bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Hydrodebromination & Side Reactions Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "Hydrodebromination Trap"

User Issue: "I am trying to reduce a nitro group to an amine on a bromopyridine core using standard Pd/C and Hydrogen. The nitro group reduces, but the bromine atom falls off (hydrodebromination), yielding the des-bromo pyridine."

Technical Root Cause: Standard Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst. The mechanism of failure involves two competing pathways occurring on the metal surface:

  • Nitro Reduction:

    
     (Desired).
    
  • Oxidative Addition: The electron-rich Pd(0) inserts into the carbon-halogen bond (

    
    ), followed by hydrogenolysis, replacing the bromine with hydrogen.
    

Why Pyridines are Tricky: Unlike benzene rings, the pyridine nitrogen lone pair can coordinate to the catalyst surface, effectively "poisoning" it. This slows down the nitro reduction rate. Researchers often compensate by increasing temperature or hydrogen pressure, which inadvertently lowers the activation energy barrier for the unwanted


 cleavage.
Mechanism Visualization

G Start Substrate: Nitro-Bromopyridine Pd_Surface Pd/C Surface (High Activity) Start->Pd_Surface Adsorption Path_A Pathway A: Nitro Reduction Pd_Surface->Path_A Fast Path_B Pathway B: Oxidative Addition (C-Br Bond) Pd_Surface->Path_B Competitive (esp. at >1 atm) Prod_A Target: Amino-Bromopyridine Path_A->Prod_A Prod_B Impurity: Des-bromo Amine Path_B->Prod_B Prod_A->Path_B Secondary Reaction

Figure 1: The competitive pathways on a standard Palladium surface. Pathway B leads to the loss of the halogen.

Strategic Solutions & Protocols

We recommend three distinct "Fixes" depending on your equipment availability and substrate sensitivity.

Fix A: The Catalytic "Gold Standard" (Sulfided Platinum)

Best For: Scalable reactions, clean profiles, minimal workup.

The Science: Platinum is generally less active toward


 bonds than Palladium. Furthermore, "sulfiding" the catalyst (poisoning it with sulfur) occupies the highly active sites required for oxidative addition into the 

bond, while leaving the sites necessary for nitro reduction available.

Protocol:

  • Solvent: Methanol, Ethanol, or EtOAc.[1]

  • Catalyst: 1-5 wt% of Pt/C (sulfided) . Note: This is commercially available as "Sulfided Platinum on Carbon."

  • Conditions:

    • Pressure: 1–3 atm (Balloon to mild Parr shaker pressure).

    • Temperature: Ambient (

      
      ). Do not heat  unless absolutely necessary.
      
  • Procedure:

    • Purge vessel with

      
      .[2][3]
      
    • Add substrate and solvent.[2][3]

    • Add catalyst (carefully, under inert atmosphere).[3]

    • Switch to

      
       atmosphere.[2]
      
    • Monitor by HPLC/UPLC.

  • Workup: Filter through a Celite pad to remove catalyst.[2] Concentrate filtrate.

Fix B: The Robust Chemical Method (Fe/Acetic Acid)

Best For: Substrates that poison noble metal catalysts (e.g., sulfur-containing pyridines) or when strict chemoselectivity is required.

The Science: This is a dissolving metal reduction (modified Béchamp). Iron donates electrons to the nitro group in an acidic medium. It is thermodynamically incapable of breaking the aryl-bromide bond under these conditions.

Protocol (The "Clean Workup" Modification): Standard Fe reductions suffer from "gelatinous rust" (iron oxides) that clog filters. This protocol uses EDTA to sequester iron.

  • Reagents: Iron powder (3-5 equiv), Acetic Acid (5-10 equiv), Ethanol/Water (3:1 ratio).

  • Procedure:

    • Dissolve substrate in EtOH/Water.[4]

    • Add Iron powder and Acetic Acid.[3][4][5]

    • Heat to

      
       with vigorous stirring (mechanical stirring recommended for scale >5g).
      
    • Monitor for disappearance of starting material (usually 1-4 hours).

  • The Critical Workup:

    • Cool to room temperature.[4][6][7]

    • Add EDTA (disodium salt) : 1.5 equivalents relative to Iron used. Stir for 30 mins.

    • Result: The rust turns into a soluble complex.

    • Basify to pH ~8-9 with saturated

      
      .
      
    • Extract with Ethyl Acetate.[8] The interface will be clean.

Fix C: The Mild Alternative (Sodium Dithionite)

Best For: Very sensitive substrates, small scales, or when avoiding heavy metals entirely.

The Science: Sodium Dithionite (


) acts as a single-electron donor in aqueous media. It is extremely mild and will not touch halogens, esters, or nitriles.

Protocol:

  • Solvent: THF/Water (1:1) or DMF/Water (for solubility).

  • Reagents: Sodium Dithionite (3-5 equiv),

    
     or 
    
    
    
    (to buffer pH).
  • Procedure:

    • Dissolve substrate in the organic solvent.[2]

    • Dissolve Dithionite and Base in the minimum amount of water.

    • Add the aqueous solution to the organic phase dropwise.

    • Stir at room temperature (or up to

      
       if sluggish).
      
  • Note: If the reaction stalls, add fresh Dithionite (it degrades in water over time).

Decision Matrix: Selecting Your Method

Use this logic flow to determine the correct protocol for your specific bromopyridine.

DecisionTree Start START: Nitro-Bromopyridine Reduction Q1 Is the substrate acid-sensitive? Start->Q1 Q3 Does it contain sulfur/thiols (Catalyst Poisons)? Q1->Q3 No Method_C Rec: Sodium Dithionite (Mildest) Q1->Method_C Yes (Avoid Acid) Q2 Is the scale >10 grams? Method_A Rec: Sulfided Pt/C + H2 (Cleanest Profile) Q2->Method_A Yes (Scalable) Method_B Rec: Fe / AcOH (Most Robust) Q2->Method_B No (Lab Scale) Q3->Q2 No Q3->Method_B Yes (Poisons Noble Metals) Method_D Rec: SnCl2 / EtOH (Alternative to Fe) Method_B->Method_D If Fe fails

Figure 2: Decision tree for selecting the optimal reduction methodology.

Comparative Data Table

FeatureH2 + Pd/C (Standard)H2 + Pt/C (Sulfided) Fe / AcOH Sodium Dithionite
Nitro Reduction ExcellentGoodExcellentModerate
Halogen Retention Poor (High Risk)Excellent Excellent Excellent
Scalability HighHighModerate (Waste)Low/Moderate
Workup Difficulty Low (Filtration)Low (Filtration)High (Emulsions)*Moderate (Salts)
Catalyst Poisoning SusceptibleResistantImmuneImmune

*Note: "High" workup difficulty for Iron is mitigated by the EDTA protocol described in Fix B.

Troubleshooting FAQ

Q: I used Sulfided Pt/C, but the reaction is extremely slow (stalled at 50%).

  • Diagnosis: Pyridines can coordinate to the catalyst surface.

  • Fix: Do not heat immediately. First, try increasing agitation (stirring rate) to improve gas-liquid mass transfer. If that fails, add a "promoter" like a trace amount of Vanadium (if available) or switch to the Fe/AcOH method. Heating Pt/C with bromopyridines often initiates dehalogenation before the nitro reduction completes.

Q: I have an ester group on the pyridine ring. Will Fe/AcOH hydrolyze it?

  • Diagnosis: Iron reduction is acidic (pH ~3-4).

  • Fix: If the ester is labile, avoid Fe/AcOH. Use Sodium Dithionite (buffered to pH 7) or Stannous Chloride (

    
    )  in Ethanol (neutral/mildly acidic but non-hydrolytic).
    

Q: Can I use Ammonium Formate instead of Hydrogen gas?

  • Diagnosis: Transfer hydrogenation (Pd/C + Ammonium Formate).

  • Fix: This is risky. Ammonium formate decomposes to release H2 and CO2 on the catalyst surface, creating a locally high concentration of active hydrogen species. This often leads to faster debromination than using

    
     gas. Stick to Sulfided Pt/C  if you must use transfer hydrogenation.
    

References

  • Dithionite Reduction: Sodium Dithionite Reduction Mechanism. Vertex AI Search Result 1.5. Available at: 9

  • Sulfided Platinum Protocol: Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds. DE2105682A1 Patent.[10] Available at: 10

  • Iron Reduction Workup: Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit/Chempros. Available at: 3

  • Stannous Chloride Selectivity: Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: 11

  • Hydrazine/Pd Selectivity Risks: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available at: 12

Sources

Technical Support Center: 2-Acetonylpyridine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, reactivity, and handling of 2-acetonylpyridines (1-(pyridin-2-yl)propan-2-one and its derivatives) under basic conditions.

Topic: Stability of 2-acetonylpyridines under basic conditions Document ID: TS-PYR-02-B Version: 2.1 (Current)

Core Technical Overview (The "Why")

The Stability Paradox

2-Acetonylpyridines exhibit a "stability paradox." In their neutral state, they are thermodynamically stabilized by a strong intramolecular hydrogen bond. However, under basic conditions, this stability collapses, rendering the molecule highly susceptible to oxidative degradation and self-condensation (polymerization).

The Mechanistic Failure Points

To troubleshoot effectively, you must understand the two competing equilibria occurring in your flask:

  • Tautomeric Stabilization (Neutral/Acidic): The molecule exists primarily in the (Z)-enol form rather than the keto form. The enolic hydroxyl group forms a hydrogen bond with the pyridine nitrogen (

    
    ), creating a pseudo-six-membered ring. This is the "safe" state.
    
  • Enolate Destabilization (Basic): When a base removes the methylene proton (

    
    ), the protective hydrogen bond is broken. The resulting enolate is a "soft" nucleophile. Without an immediate electrophile to react with, it attacks the keto-form of neighboring molecules (self-aldol condensation) or reacts with dissolved oxygen (oxidative dimerization).
    
Visualization: The Tautomer-to-Tar Pathway

The following diagram illustrates the transition from the stable enol form to the unstable enolate and subsequent degradation.

G Keto Keto Form (Reactive Electrophile) Dimer Self-Condensation Product (Dimer) Keto->Dimer Aldol Condensation Enol (Z)-Enol Form (Stabilized by H-Bond) Enol->Keto Equilibrium Enolate Enolate Anion (Nucleophile) Enol->Enolate + Base (Deprotonation) Enolate->Keto Nucleophilic Attack (Slow w/o Electrophile) Tar Oxidative Polymers (Black Tar) Enolate->Tar + O2 (Air) Radical Coupling

Figure 1: The degradation cascade of 2-acetonylpyridine. Note that the Enol form is the storage state, while the Enolate is the reactive intermediate that must be handled under inert conditions.

Troubleshooting Guide (The "What to do")

Use this matrix to diagnose issues during alkylation, acylation, or condensation reactions involving 2-acetonylpyridines.

SymptomProbable CauseMechanismCorrective Action
Reaction turns black/dark brown immediately Oxidative PolymerizationThe enolate anion reacts with dissolved oxygen to form radical species, leading to poly-pyridyl tars.Degas all solvents (freeze-pump-thaw or sparge with Ar) prior to base addition. Ensure strict

/Ar atmosphere.
Low yield; recovery of starting material is low Self-Condensation (Dimerization)The enolate attacked a neutral keto-molecule before it could find the intended electrophile.Inverse Addition: Add the 2-acetonylpyridine slowly to the Base + Electrophile mixture (if compatible), or ensure the electrophile is present before deprotonation.
Product contains "Indolizine" impurities Cyclization (Chichibabin)If the electrophile is an

-halo ketone or aldehyde, the pyridine nitrogen may participate in cyclization.
Control temperature (< 0°C). Indolizine formation is often thermally driven. If unwanted, keep reaction cold.
Inconsistent deprotonation (SM remains) Incorrect Base StrengthThe

of the methylene group is ~13.5. Carbonates (

~10) are too weak for quantitative enolization.
Use stronger bases (NaH, KOtBu, LDA) for irreversible deprotonation, or DBU for reversible equilibrium methods.

Experimental Protocols & Handling

Protocol A: Controlled Deprotonation & Alkylation

Standard Operating Procedure for minimizing self-condensation.

Reagents:

  • 2-Acetonylpyridine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 eq)

  • Electrophile (1.2 eq)

  • Solvent: Anhydrous THF (Degassed)

Workflow:

  • System Prep: Flame-dry glassware under vacuum. Backfill with Argon.

  • Solvent Prep: Sparge anhydrous THF with Argon for 15 minutes.

  • Base Formation (Low Temp):

    • If using LDA: Cool THF to -78°C. Add LDA.

    • If using NaH: Suspend NaH in THF at 0°C.

  • Addition: Add 2-acetonylpyridine dropwise as a solution in THF.

    • Critical: The solution will turn bright yellow/orange (enolate formation).

    • Wait Time: Stir for 15–30 mins to ensure complete deprotonation. Do not wait longer than 1 hour.

  • Reaction: Add the electrophile immediately after the wait time.

  • Quench: Quench with saturated

    
    while still cold. Do not allow the basic mixture to warm to RT before quenching unless necessary for the reaction.
    
Protocol B: Storage of 2-Acetonylpyridines
  • State: Store as the neutral free base or hydrochloride salt .

  • Condition: 2-8°C, protected from light.

  • Warning: Never store mixtures containing residual base. The compound will polymerize in the bottle over time if trace base is present.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) or Sodium Hydroxide (

) as the base?
A: Only for specific reversible reactions (like Knoevenagel condensations) where the product precipitates out or is trapped immediately. For alkylations, these bases are too weak to fully deprotonate the methylene group (

mismatch), leading to a mix of enolate and keto-form, which maximizes the rate of self-condensation (dimerization).

Q2: Why does my 2-acetonylpyridine smell like popcorn? A: This is normal. 2-Acetylpyridine and 2-acetonylpyridine derivatives are known flavor compounds (Maillard reaction products) often associated with roasted/popcorn aromas [1]. However, a sharp, acrid smell indicates decomposition.

Q3: Is the enol form stable enough to isolate? A: In solution (CDCl3), you will often see the enol form as the major tautomer due to the intramolecular H-bond. However, you cannot easily isolate "pure enol" as a solid; it will equilibrate back to the keto form or a mixture upon crystallization or solvent removal [2].

Q4: I need to synthesize an Indolizine. Is this the right starting material? A: Yes. The Chichibabin indolizine synthesis utilizes 2-acetonylpyridine. In this specific case, you want the base to promote cyclization involving the pyridine nitrogen. Heating 2-acetonylpyridine with an


-halo ketone in the presence of mild base (NaHCO3) is the standard route [3].

References

  • ChemicalBook. (2024). 2-Acetylpyridine Properties and Flavor Profile.[1][2]Link

  • Rusnac, R., et al. (2020).[3][4] Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.[3][4][5] Chemistry Journal of Moldova. (Discusses the "domino" condensation and stability of these systems). Link

  • Liddle, J. (2014). Indolizine Synthesis via Chichibabin Cyclization. In Comprehensive Organic Synthesis II. Elsevier. (General reference for the reactivity of 2-alkylpyridines). Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Active Methylene Tautomerism).

Sources

Optimizing cyclization conditions for fused pyridine heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fused Pyridine Heterocycles Topic: Optimizing Cyclization Conditions Status: Operational Version: 2.4 (Current)

Introduction: The Architecture of Fusion

Welcome to the technical support hub for fused pyridine synthesis. You are likely here because your LCMS shows a "forest of peaks," your flask contains an intractable black tar, or your regioselectivity ratios are stubbornly 1:1.

Fused pyridines (quinolines, isoquinolines, naphthyridines, and azaindoles) are the backbone of modern kinase inhibitors and GPCR ligands. However, closing that nitrogen-containing ring is thermodynamically favorable but kinetically treacherous. This guide moves beyond textbook definitions to address the causality of failure and the protocols of success.

Module 1: The "Black Tar" Syndrome (Thermal Condensations)

Context: The Skraup, Doebner-Miller, and Friedländer syntheses are powerful but prone to catastrophic polymerization. The formation of "black tar" is not random; it is the result of uncontrolled polymerization of the


-unsaturated intermediate (e.g., acrolein) before it can undergo the Michael addition with the aniline.
Troubleshooting Guide: Stabilizing the Skraup Reaction

The Issue:

  • Symptom: Reaction mixture turns into a solid black mass within minutes; low yield (<30%); violent exotherm.

  • Root Cause: The concentration of free acrolein (or vinyl ketone) exceeds the rate of condensation with the amine. Radical polymerization competes with the desired ionic pathway.

The Protocol: The "Moderated" Sulfolane System Standard protocols use neat nitrobenzene, which is dangerous and difficult to remove. This optimized protocol uses Sulfolane as a high-dielectric, thermally stable solvent, and Ferrous Sulfate as a radical scavenger.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc., 2.5 eq)

  • Moderator: Ferrous Sulfate Heptahydrate (

    
    , 0.1 eq)
    
  • Oxidant: Sodium m-nitrobenzenesulfonate (1.1 eq) – Water soluble, easier workup than nitrobenzene.

  • Solvent: Sulfolane (2M concentration relative to aniline)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the aniline,

    
    , and oxidant in Sulfolane.
    
  • Acidification: Add

    
     dropwise at room temperature. The mixture may slurry.
    
  • Controlled Heating: Heat to 100°C .

  • Glycerol Dosing: Add glycerol dropwise over 1 hour via a syringe pump. Crucial: Do not dump it in. This keeps the instantaneous concentration of acrolein low.

  • Ramp: After addition, ramp temperature to 140°C for 3 hours.

  • Workup: Cool to RT. Pour into ice water. Basify with

    
     to pH 10. Extract with EtOAc.[1] The Sulfolane stays in the aqueous phase (mostly) or washes out easily.
    

Data: Oxidant Comparison

OxidantToxicityWorkup DifficultyYield (Avg)Notes
NitrobenzeneHighDifficult (Steam Distillation)45-60%The "Classic" (Avoid)
Iodine (

)
ModerateModerate (Thiosulfate wash)65-75%Good for sensitive substrates
Na m-nitrobenzenesulfonate LowEasy (Water Soluble) 70-85% Recommended Standard
Arsenic AcidExtremeHigh (Hazmat)50%Obsolete/Banned

Module 2: Regioselectivity in Metal-Catalysis

Context: Transition metal-catalyzed annulations (e.g., Rh(III) or Co(III)) allow for convergent synthesis of isoquinolines and naphthyridines from oximes/imines and alkynes. The Problem: When using unsymmetrical alkynes (e.g., 1-phenyl-1-propyne), obtaining a single regioisomer is difficult.

Logic: The Steric/Electronic Toggle

The regioselectivity is determined during the alkyne insertion step into the Metal-Carbon bond.

  • Electronic Control: The metal prefers to bond to the carbon with higher electron density.

  • Steric Control: Bulky ligands on the metal (

    
    ) clash with bulky groups on the alkyne.
    

Visualizing the Decision Pathway

Regioselectivity Start Rh(III) Annulation Target: Isoquinoline Alkyne Alkyne Type? Start->Alkyne Sym Symmetrical (R1 = R2) Alkyne->Sym Yes Unsym Unsymmetrical (R1 != R2) Alkyne->Unsym Yes Result1 Single Isomer Sym->Result1 Ligand Ligand Selection Unsym->Ligand Solvent Solvent Effect (TFE vs MeOH) Unsym->Solvent CpStar Standard Cp* (Pentamethylcyclopentadienyl) Ligand->CpStar Small steric diff CpT Bulky Cp^t (Tri-tert-butyl) Ligand->CpT Large steric diff Result2 Mixture (Poor Regio) CpStar->Result2 Result3 High Regio (>20:1) CpT->Result3 Solvent->Result3 Use TFE (Trifluoroethanol)

Caption: Decision tree for optimizing regioselectivity in Rh(III)-catalyzed cyclizations. Note the critical role of ligand bulk and solvent choice.

Protocol: High-Selectivity Rh(III) Annulation

Reagents:

  • Oxime/Imine (1.0 eq) - Directing Group

  • Internal Alkyne (1.2 eq)

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (2.1 eq)
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) - Critical for proton transfer steps.

Technical Insight: If your yield is low, it is often due to the "Nitrogen Poisoning" effect where the product pyridine binds to the Rh center, shutting down the cycle.

  • Fix: Add PivOH (Pivalic Acid, 0.5 eq) . This promotes protodemetallation and prevents product inhibition.

Module 3: The "Impossible" Substitution (IEDDA)

Context: You need a fused pyridine with electron-withdrawing groups or sensitive functionality that cannot survive hot sulfuric acid (Skraup) or oxidative metal catalysis. Solution: The Boger Pyridine Synthesis (Inverse Electron Demand Diels-Alder).[2]

Mechanism & Application

This reaction involves an electron-deficient 1,2,4-triazine reacting with an electron-rich enamine.[2] It is driven by the irreversible loss of nitrogen gas (


).

Protocol: The "Boger" One-Pot

  • In Situ Enamine Formation:

    • Mix your ketone (1.0 eq) with Pyrrolidine (1.2 eq) and catalytic p-TsOH in Toluene.

    • Reflux with a Dean-Stark trap to remove water.

    • Check: Verify enamine formation by NMR (vinyl proton shift).

  • Cycloaddition:

    • Add the 1,2,4-Triazine (1.0 eq) directly to the enamine solution.

    • Heat to 80-110°C.

    • Observation: Evolution of

      
       gas (bubbling).
      
  • Elimination/Aromatization:

    • The intermediate is a dihydropyridine. Often, the pyrrolidine eliminates spontaneously. If not, add a mild acid (AcOH) or silica gel to force aromatization.

Why this works:

  • Orthogonality: It tolerates halides, esters, and nitriles that would fail in cross-coupling.

  • Regiocontrol: The nucleophilic carbon of the enamine always attacks the most electrophilic carbon of the triazine (usually C3 or C6 depending on substituents).

Frequently Asked Questions (FAQs)

Q1: My fused pyridine is stuck in the aqueous layer during extraction. How do I get it out? A: Fused pyridines (like 1,X-naphthyridines) can be surprisingly polar and water-soluble.

  • The Fix: Do not use simple EtOAc. Use a mixture of CHCl3:Isopropanol (3:1) . This mixture is heavier than water and has high solvating power for polar heterocycles. Alternatively, saturate the aqueous phase with NaCl (salting out) and adjust pH to ~10 (ensure you are above the pKa of the pyridine nitrogen, typically 4-6).

Q2: I see a strong M+16 peak in LCMS. Did I oxidize my product? A: Yes, you likely formed the N-oxide. This is common if you used peracids or vigorous oxidation conditions.

  • The Fix: You don't need to toss it. Treat the crude N-oxide with

    
     (2.0 eq)  in DCM at RT for 30 minutes. It cleanly reduces back to the pyridine.
    

Q3: The Rh-catalyzed reaction works for acetophenone oxime but fails for pivalophenone oxime. A: This is a steric issue. The C-H activation step requires the metal to approach the ortho-position. A bulky t-butyl group (pivalophenone) prevents the coplanarity required for the directing group to bind the Rh.

  • The Fix: Switch to a less sterically demanding directing group or use a more open catalyst system (e.g., Ruthenium-based).

References

  • Skraup Reaction Mechanics & Optimization

    • Manske, R. H. F., & Kulka, M. (1953).[3] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59.

    • Source:

  • Rh(III)

    • Neely, J. M., & Rovis, T. (2013). Rh(III)

      
      -Unsaturated Oxime Esters.[4][5][6] Journal of the American Chemical Society, 135(1), 66–69.
      
    • Source:

    • Parthasarathy, K., & Cheng, C. H. (2012). Rhodium-Catalyzed One-Pot Synthesis of Isoquinolines and Pyridines. Journal of Organic Chemistry, 77(1), 5794–5800.[7]

    • Source:

  • Inverse Electron Demand Diels-Alder (Boger Synthesis)

    • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[2] Scope and applications. Chemical Reviews, 86(5), 781–793.

    • Source:

  • Purification & Extraction: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity/extraction logic).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of brominated nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Guide: Brominated Nitropyridines Subtitle: Structural Elucidation, Regioisomer Differentiation, and Ionization Protocols

Executive Summary

Brominated nitropyridines (e.g., 2-bromo-5-nitropyridine, 2-bromo-3-nitropyridine) are critical electrophilic scaffolds in the synthesis of fused heterocycles and kinase inhibitors. Their analysis is often complicated by the existence of multiple regioisomers that share identical molecular weights and similar polarity.

This guide objectively compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these compounds. It provides a validated framework for distinguishing isomers based on "Ortho Effects" and halogen-specific isotopic signatures, moving beyond simple molecular weight confirmation to definitive structural proof.

The Isotopic Signature: The "Entry Ticket"

Before analyzing fragmentation, the presence of bromine provides an unmistakable diagnostic filter. Unlike nitro-only compounds, brominated nitropyridines exhibit a characteristic 1:1 isotopic doublet due to the natural abundance of


 (50.69%) and 

(49.31%).
  • Observation: Every ion containing the bromine atom (Molecular Ion

    
    , and fragments retaining Br) will appear as a pair of peaks separated by 2 m/z units with nearly equal intensity.
    
  • Validation: If the M and M+2 peaks are not approximately 1:1, the compound is not a monobrominated species.[1]

Comparative Ionization Guides: EI vs. ESI

This section compares the two dominant "products" in the mass spectrometry workflow: GC-MS (EI) and LC-MS (ESI).

Comparison Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Platform GC-MSLC-MS / LC-MS/MS
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)
Dominant Species Fragment Ions (Structural Fingerprint)

or Adducts (Molecular Weight)
Sensitivity for Nitropyridines High (Non-polar nature suits GC)Moderate/Low (Poor protonation)
Isomer Differentiation Excellent (Distinct fragmentation patterns)Poor (Often identical MS1 spectra)
Recommendation Primary Tool for Structure ID Primary Tool for Purity/Screening
Technical Insight: The ESI Challenge

Nitropyridines are electron-deficient due to the electron-withdrawing nitro group (


) and the electronegative bromine. This drastically reduces the basicity of the pyridine nitrogen, making protonation in ESI Positive mode difficult.
  • The Fix: Use APCI (Atmospheric Pressure Chemical Ionization) if available, or use ESI Positive mode with 0.1% Formic Acid to force protonation. Avoid Negative mode unless the molecule has been hydrolyzed to a pyridinol.

Fragmentation Mechanisms & Regioisomer Differentiation

Differentiation of isomers (e.g., 2-bromo-3-nitropyridine vs. 2-bromo-5-nitropyridine) relies on the Ortho Effect .

Core Fragmentation Pathways
  • Primary Loss (

    
    ):  The cleavage of the 
    
    
    
    bond leads to the loss of the nitro group (46 Da).
  • Halogen Loss (

    
    ):  Homolytic cleavage of the 
    
    
    
    bond (79/81 Da).
  • Ring Contraction (

    
    ):  Characteristic of pyridines, losing Hydrogen Cyanide (27 Da).
    
The "Ortho Effect" Differentiator
  • Ortho-Isomers (e.g., 3-nitro-2-bromopyridine): The steric crowding and proximity of the Nitro oxygen to the Bromine or the ring Nitrogen facilitates unique rearrangements. You will often observe a suppressed molecular ion and a more intense loss of

    
     or specific rearrangements involving the nitro oxygen (e.g., 
    
    
    
    ).
  • Para/Meta-Isomers (e.g., 5-nitro-2-bromopyridine): These follow standard fragmentation rules. The molecular ion

    
     is typically more stable (higher relative abundance) because there is no steric strain forcing immediate fragmentation.
    
Visualized Pathway (Graphviz)

Fragmentation Figure 1: Primary fragmentation pathways for brominated nitropyridines (EI Source). Parent Parent Ion [M]+ (1:1 Doublet) LossNO2 [M - NO2]+ (Loss of 46 Da) Retains Br Doublet Parent->LossNO2 - NO2 (46) LossBr [M - Br]+ (Loss of 79/81 Da) Single Peak Parent->LossBr - Br (79/81) HCN_Loss Ring Contraction [M - NO2 - HCN]+ LossNO2->HCN_Loss - HCN (27) Pyridyne Pyridyne Cation (m/z ~78) LossBr->Pyridyne - NO2

Experimental Protocols

Protocol A: GC-MS (Structural Identification)
  • Sample Prep: Dissolve 1 mg in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1) to prevent detector saturation; 250°C.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Oven: 80°C (1 min hold)

    
     300°C at 20°C/min.
    
  • MS Source: Electron Ionization (EI) at 70 eV.[2][3] Scan range m/z 40–300.

  • Data Check: Verify the 1:1 doublet in the molecular ion cluster.

Protocol B: LC-MS (Purity & Screening)
  • Sample Prep: Dissolve in Acetonitrile (ACN). Dilute to 10 µg/mL in 50:50 Water:ACN.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Essential for protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: If signal is weak, switch to APCI Positive Mode .

  • Gradient: 5-95% B over 5 minutes.

Data Summary Table

Fragment IonMass Loss (Da)OriginDiagnostic Value

0Molecular IonConfirmation: Must show 1:1 doublet (

).

-30Loss of

Indicates Nitro group; often leads to

(loss of CO).

-46Loss of

Primary: Confirms nitro substituent. Retains Br doublet.

-79 / -81Loss of

Primary: Confirms bromine.[4] Collapses doublet to singlet.

-73Loss of

Secondary: Characteristic of pyridine ring disintegration.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Crotti, A. E. M., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[2][5] Natural Product Reports, 33. Link

  • NIST Mass Spectrometry Data Center. (2023). "Mass Spectrum of 2-Bromo-5-nitropyridine." NIST Chemistry WebBook, SRD 69. Link

  • Ramjit, H. G., et al. (1989). "Ortho effects in the mass spectra of substituted aromatic nitro compounds." Organic Mass Spectrometry. (Foundational work on ortho-nitro rearrangements).

Sources

Understanding the Molecular Landscape and its Chromatographic Implications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Analysis for 5-Bromo-3-Nitropyridine Analogs

As key intermediates in pharmaceutical research and drug development, 5-bromo-3-nitropyridine analogs present unique challenges and opportunities for analytical chemists. Their structural complexity, characterized by a basic pyridine core and polarizing bromo and nitro substituents, demands a nuanced approach to chromatographic separation. This guide provides a comparative analysis of HPLC methodologies, moving beyond simple protocols to explain the underlying principles that govern retention and selectivity for this important class of compounds.

The retention behavior of 5-bromo-3-nitropyridine analogs in reversed-phase (RP) HPLC is a multifactorial phenomenon dictated by the interplay of hydrophobicity, polarity, and ionic interactions.

  • Pyridine Core: The nitrogen atom in the pyridine ring has a pKa of approximately 5.2, meaning its protonation state is highly dependent on the mobile phase pH.[1] At pH values below its pKa, the molecule becomes cationic, leading to significantly reduced retention on traditional alkyl phases (like C18) and potential for poor peak shape due to interactions with residual silanols on the silica support.

  • Bromo Substituent: The bromine atom significantly increases the molecule's hydrophobicity and polarizability. This leads to stronger van der Waals interactions with the non-polar stationary phase, thereby increasing retention time.

  • Nitro Substituent: The nitro group is a strong electron-withdrawing group, making the molecule more polar. This increased polarity generally leads to shorter retention times in reversed-phase systems as the molecule has a higher affinity for the polar mobile phase.[2]

The challenge, therefore, lies in selecting a column and mobile phase combination that balances these competing effects to achieve optimal separation from starting materials, impurities, and other analogs.

Comparative Analysis of Stationary Phase Chemistries

The choice of stationary phase is the most critical parameter for influencing selectivity in HPLC. While the C18 column is the workhorse of reversed-phase chromatography, alternative chemistries can offer superior performance for these challenging pyridine analogs.

Stationary PhasePrimary Retention MechanismAdvantages for 5-Bromo-3-Nitropyridine AnalogsDisadvantages
Standard C18 Hydrophobic InteractionsHigh hydrophobicity provides good retention for many compounds.[3]Prone to peak tailing for basic pyridine compounds due to silanol interactions, especially at mid-pH.
Polar-Endcapped C18 Hydrophobic Interactions, H-BondingShields residual silanols, leading to improved peak shape and reproducibility for basic analytes.May offer slightly less hydrophobic retention than traditional C18 phases.
Phenyl-Hexyl Hydrophobic & π-π InteractionsOffers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[4] This can be highly effective for separating structurally similar aromatic compounds.π-π interactions can be complex and are highly dependent on the mobile phase composition.
Mixed-Mode Hydrophobic & Ion-ExchangeCombines reversed-phase characteristics with cation or anion exchange, providing excellent retention and selectivity for polar and ionizable compounds without ion-pairing reagents.[1][5]Method development can be more complex due to the dual retention mechanism.
Expert Recommendation:

For initial screening, a Polar-Endcapped C18 column is a robust starting point. However, for complex mixtures or isomers, a Phenyl-Hexyl or a Mixed-Mode column should be evaluated to exploit alternative selectivity.[1][4][5]

Strategic Development of a Robust HPLC Method

A systematic approach to method development is crucial for achieving a reliable and reproducible separation. This involves a screening phase to identify promising conditions, followed by an optimization phase to fine-tune the separation.

HPLC Method Development Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Define Analytical Goal (e.g., Purity, Quantification) col_select Select Columns (e.g., C18, Phenyl) start->col_select mob_select Select Mobile Phases (ACN & MeOH, Acidic & Neutral pH) col_select->mob_select grad_run Run Generic Gradient mob_select->grad_run eval1 Evaluate Peak Shape, Resolution, & Retention grad_run->eval1 opt_grad Optimize Gradient Slope eval1->opt_grad Promising Conditions Identified opt_temp Optimize Temperature opt_grad->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow opt_final Finalize Method opt_flow->opt_final

Caption: A systematic workflow for HPLC method development.

Protocol 1: Initial Column and Mobile Phase Screening

This protocol is designed to rapidly assess the most suitable column and organic modifier.

  • Sample Preparation: Dissolve the 5-bromo-3-nitropyridine analog in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • HPLC System & Columns:

    • System: Standard HPLC or UHPLC system with a UV detector.

    • Columns to Screen:

      • Polar-Endcapped C18 (e.g., 150 x 4.6 mm, 5 µm)

      • Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[6]

    • Mobile Phase B1: Acetonitrile (ACN).

    • Mobile Phase B2: Methanol (MeOH).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.[3]

    • Gradient Program (run for each column/mobile phase B combination):

      • 0.0 min: 5% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 5% B

      • 20.0 min: 5% B

  • Analysis: Compare the chromatograms. Look for the conditions that provide the best peak shape (minimal tailing) and the greatest separation between the main peak and any impurities. The choice between ACN and methanol can significantly alter selectivity, as they have different interactions with both the analyte and the stationary phase.[2]

Protocol 2: pH and Gradient Optimization

Once the best column and organic modifier are selected, the mobile phase pH and gradient can be optimized to maximize resolution.

  • Rationale: Adjusting the pH of the aqueous mobile phase (A) is a powerful tool for controlling the retention of basic compounds like pyridines.[1] By using a buffer at a pH well below the pKa of the pyridine nitrogen (e.g., pH 2.5-3.0 with formic acid or phosphate buffer), the analyte will be consistently protonated, often leading to more reproducible retention.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

  • Gradient Optimization:

    • Based on the retention time (t_R) from the screening run, adjust the gradient.

    • If the peak elutes too early, start with a lower initial %B or use a shallower gradient.

    • If the peak elutes too late, start with a higher initial %B or use a steeper gradient.

    • A good starting point for a focused gradient is to begin ~5% below the organic concentration at which the compound eluted in the screening run and end ~5% above it, over a 10-15 minute segment.

Comparative Retention Time Data (Illustrative)

The following table presents hypothetical retention time data for three 5-bromo-3-nitropyridine analogs on two different columns, illustrating the concept of orthogonal selectivity.

CompoundStructureExpected Retention Time (min) on Polar-Endcapped C18Expected Retention Time (min) on Phenyl-Hexyl
Analog 1 5-bromo-3-nitropyridine8.59.2
Analog 2 2-amino-5-bromo-3-nitropyridine6.17.5
Analog 3 5-bromo-2-chloro-3-nitropyridine10.210.0

Analysis of Trends:

  • Analog 2 (Amino-substituted): The addition of a polar amino group significantly reduces retention on the C18 column.[7] However, the retention is longer on the Phenyl-Hexyl column, suggesting a potential hydrogen bonding or dipole interaction with the phenyl phase that counteracts the increased polarity.

  • Analog 3 (Chloro-substituted): The addition of a second halogen (chloro) increases hydrophobicity, leading to a longer retention time on the C18 column compared to the parent analog. The retention on the Phenyl-Hexyl column is similar, indicating that the additional hydrophobic interaction is the dominant factor for this analog on both phases.

Visualizing Analyte-Stationary Phase Interactions

The choice of stationary phase alters the dominant intermolecular forces responsible for retention, which is the key to changing selectivity.

cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl Stationary Phase C18_Phase Si-(CH2)17-CH3 Analyte1 Analog (Pyridine Ring) Interaction1 Hydrophobic Interaction (van der Waals) Analyte1->Interaction1 Interaction1->C18_Phase Phenyl_Phase Si-(CH2)6-Ph Analyte2 Analog (Pyridine Ring) Interaction2 π-π Stacking Analyte2->Interaction2 Interaction2->Phenyl_Phase

Caption: Dominant interactions on C18 vs. Phenyl phases.

Ensuring Trustworthiness: Method Validation

A developed method is incomplete without validation to ensure it is fit for purpose. Key validation parameters, as per ICH guidelines, must be assessed.[8]

  • Specificity: Demonstrate that the peak for the main analog is well-resolved from impurities and degradation products.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range. A correlation coefficient (r²) of >0.999 is typically desired.[3]

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, temperature ±2°C) to ensure the method remains reliable under small variations.

By systematically developing, optimizing, and validating an HPLC method using the principles and protocols outlined in this guide, researchers can confidently and accurately analyze 5-bromo-3-nitropyridine analogs, ensuring the quality and integrity of their data in the drug development pipeline.

References

  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • Scilit. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026-01-11). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • Grinevich, O. I., et al. (2025-08-06). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]

  • Phenomenex. Reversed Phase Selectivity. (2018-09-04). Available from: [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis | Download Table. Available from: [Link]

  • Stankovic, J., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • disanto, G., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Available from: [Link]

  • Grinevich, O. I., et al. (2025-06-17). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. Available from: [Link]

  • Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Available from: [Link]

  • Semantic Scholar. The influence of the eluent composition on the retention of derivatives of some aromatic heterocyclic compounds in reversed-phase high-performance liquid chromatography. (2009-06-24). Available from: [Link]

  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. Available from: [Link]

  • Caiali, E., & David, V. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Isotope Pattern Analysis of 5-Bromopyridine Derivatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds, particularly 5-bromopyridine derivatives, represent a cornerstone of medicinal chemistry. Their unique physicochemical properties often impart desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates. Consequently, the robust and unambiguous characterization of these molecules is of paramount importance. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, and a deep understanding of isotopic patterns is crucial for accurate structural elucidation and confirmation.

This guide provides an in-depth technical comparison of common mass spectrometry platforms for the analysis of 5-bromopyridine derivatives, focusing on the interpretation of their characteristic isotopic signatures. We will delve into the theoretical underpinnings of bromine's isotopic distribution and compare the practical performance of quadrupole, time-of-flight (TOF), and Orbitrap mass analyzers. This comparison is supported by experimental data and detailed protocols to empower researchers to make informed decisions in their analytical workflows.

The Signature of Bromine: A Tale of Two Isotopes

The defining characteristic of bromine in mass spectrometry is its unique isotopic signature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.69% and 49.31%, respectively)[1][2]. This near 1:1 ratio results in a distinctive "M" and "M+2" peak pattern for any ion containing a single bromine atom, where the two peaks are separated by two mass-to-charge units (m/z) and have almost equal intensities[3][4][5]. This isotopic cluster serves as a readily identifiable marker for the presence of bromine in a molecule, a feature that is invaluable for rapid screening and structural confirmation.

Mass Analyzers in Focus: A Comparative Analysis

The choice of mass analyzer significantly impacts the quality of data obtained for isotope pattern analysis. The three most common types of mass analyzers used in pharmaceutical analysis—quadrupole, time-of-flight (TOF), and Orbitrap—each offer distinct advantages and limitations in terms of resolution, mass accuracy, and sensitivity.

Quadrupole Mass Analyzers: The Workhorse

Quadrupole mass analyzers operate by creating an oscillating electrical field between four parallel rods[6][7][8]. By varying the radio frequency (RF) and direct current (DC) voltages applied to these rods, only ions with a specific m/z ratio can maintain a stable trajectory and reach the detector[6][7].

  • Expertise & Experience: Quadrupole instruments are widely used for their robustness, ease of use, and relatively low cost, making them ideal for routine quantitative analysis in a regulated environment. When analyzing a 5-bromopyridine derivative, a quadrupole mass spectrometer will clearly resolve the M and M+2 isotope peaks, confirming the presence of bromine. However, their nominal mass resolution (typically unit resolution) means that the peak widths are broader, and fine isotopic details may be lost.

Time-of-Flight (TOF) Mass Analyzers: Speed and Clarity

Time-of-flight mass analyzers separate ions based on their velocity after being accelerated by an electric potential[9][10]. Ions with a lower m/z will travel faster and reach the detector sooner than heavier ions[9][10].

  • Expertise & Experience: TOF analyzers offer significantly higher resolution and mass accuracy compared to quadrupoles. This allows for a more precise determination of the m/z values of the isotopic peaks and a clearer definition of the peak shapes. For a 5-bromopyridine derivative, a TOF instrument will not only show the 1:1 ratio of the M and M+2 peaks but will also provide highly accurate mass measurements that can be used to confirm the elemental composition of the molecule.

Orbitrap Mass Analyzers: The Pinnacle of Resolution

The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central spindle-like electrode[3][11][12]. The frequency of the ions' axial oscillation is directly related to their m/z ratio, which is detected as an image current and converted to a mass spectrum via a Fourier transform[3][11].

  • Expertise & Experience: Orbitrap mass spectrometers provide the highest resolution and mass accuracy among the three types discussed. This ultra-high resolution allows for the baseline separation of the bromine isotope peaks from any potential isobaric interferences, providing the most confident identification. For a 5-bromopyridine derivative, an Orbitrap can reveal the fine structure of the isotopic pattern with exceptional detail, enabling unambiguous confirmation of the elemental formula.

Experimental Data: A Visual Comparison

Table 1: Comparison of Mass Analyzer Performance for the Analysis of 5-Bromo-2-methylpyridine (C₆H₆BrN)

FeatureQuadrupoleTime-of-Flight (TOF)Orbitrap
Resolution Unit Resolution (~1,000 FWHM)High Resolution (10,000 - 40,000 FWHM)Ultra-High Resolution (>100,000 FWHM)
Mass Accuracy ~100-500 ppm< 5 ppm< 1 ppm
Isotope Pattern Appearance Broad peaks, clear M/M+2 separationSharp peaks, precise m/z valuesBaseline-resolved peaks, high mass accuracy
Confidence in Formula ModerateHighVery High

Below are representations of the expected mass spectra for the molecular ion region of 5-bromo-2-methylpyridine from each instrument.

G Figure 1: Quadrupole MS Spectrum (Simulated) 171.9 173.9 axis m/z

Caption: Quadrupole MS spectrum of 5-bromo-2-methylpyridine.

G Figure 2: TOF-MS Spectrum (Simulated) 171.9712 173.9691 axis m/z

Caption: TOF-MS spectrum of 5-bromo-2-methylpyridine.

G Figure 3: Orbitrap MS Spectrum (Simulated) 171.97123 173.96915 axis m/z

Caption: Orbitrap MS spectrum of 5-bromo-2-methylpyridine.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness of your analytical data, a robust and well-documented experimental protocol is essential. The following is a general workflow for the LC-MS/MS analysis of a 5-bromopyridine derivative, incorporating principles from regulatory guidelines such as those from the ICH and FDA[13][14][15][16][17].

G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation B 2. LC Separation A->B C 3. MS Detection B->C D 4. Data Analysis C->D E 5. Method Validation D->E

Caption: General workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Objective: To extract the analyte from its matrix and prepare it for injection.

  • Procedure:

    • Accurately weigh and dissolve the 5-bromopyridine derivative standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For samples in a biological matrix, perform a protein precipitation or liquid-liquid extraction to remove interferences.

    • Dilute the extracted sample to fall within the calibration range.

    • Add an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte) to all samples and standards.

2. LC Separation:

  • Objective: To chromatographically separate the analyte from other components in the sample.

  • Typical Conditions:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

3. MS Detection:

  • Objective: To ionize the analyte and detect its characteristic isotopic pattern.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for pyridine derivatives.

  • Mass Analyzer Settings:

    • Quadrupole: Scan over a mass range that includes the expected m/z of the molecular ion.

    • TOF/Orbitrap: Acquire data in full scan mode to capture high-resolution, accurate-mass data.

    • Tandem MS (MS/MS): For increased selectivity and sensitivity, a product ion scan can be performed by isolating the molecular ion and fragmenting it. The characteristic loss of bromine (79 or 81 Da) is a common fragmentation pathway[3][18].

4. Data Analysis:

  • Objective: To process the raw data to identify and quantify the analyte.

  • Procedure:

    • Integrate the chromatographic peaks for the analyte and internal standard.

    • Examine the mass spectrum of the analyte peak to confirm the presence of the characteristic 1:1 M/M+2 isotope pattern.

    • For high-resolution data, calculate the mass error to confirm the elemental composition.

    • Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

5. Method Validation:

  • Objective: To demonstrate that the analytical method is suitable for its intended purpose.

  • Key Parameters (based on ICH Q2(R2) guidelines)[13][15][16]:

    • Specificity: The ability to assess the analyte in the presence of other components.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Complementary Techniques for Unambiguous Identification

While mass spectrometry is a powerful tool, a multi-technique approach provides the most comprehensive and definitive structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. ¹H and ¹³C NMR spectra of 5-bromopyridine derivatives will show characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern on the pyridine ring.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides an absolute determination of the three-dimensional structure of the molecule, including bond lengths and angles. This technique is the gold standard for unambiguous structural elucidation.

Conclusion

The analysis of 5-bromopyridine derivatives by mass spectrometry is a critical component of the drug development process. A thorough understanding of bromine's unique isotopic signature, coupled with the appropriate choice of mass analyzer, allows for the confident identification and characterization of these important molecules. While quadrupole instruments provide a robust platform for routine analysis, high-resolution instruments such as TOF and Orbitrap mass spectrometers offer superior mass accuracy and resolution, leading to a higher degree of confidence in structural assignments. By employing a validated LC-MS method and considering complementary analytical techniques, researchers can ensure the scientific integrity of their data and accelerate the development of new and innovative medicines.

References

  • Wikipedia. (n.d.). Quadrupole mass analyzer. Retrieved February 12, 2026, from [Link]

  • ICH. (2022). Validation of analytical procedures Q2(R2). Retrieved February 12, 2026, from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 12, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 12, 2026, from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 12, 2026, from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 12, 2026, from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Orbitrap. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Pyrimidine, 5-bromo-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • Table of Isotopic Masses and Natural Abundances. (n.d.). Retrieved February 12, 2026, from [Link]

  • Bio-Analysis Centre. (2023, August 16). Types of mass analysers – Time of flight (ToF). Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of (a) reaction mixture of 3‐Br‐5‐Ph‐pyridine.... Retrieved February 12, 2026, from [Link]

  • Physics LibreTexts. (2022, November 8). 6.5: Mass Analyzer - Time of Flight. Retrieved February 12, 2026, from [Link]

  • csbsju. (n.d.). ms isotopes: Br and Cl. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). 4-Bromopyridine. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved February 12, 2026, from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-nitropyridine - Optional[MS (GC)] - Spectrum. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... Retrieved February 12, 2026, from [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the drug discovery pipeline, 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, a comprehensive safety protocol can be developed by examining the hazards associated with its structural analogs. This guide provides essential, immediate safety and logistical information, drawing on data from closely related brominated and nitropyridyl compounds to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

The chemical structure of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one, featuring a brominated nitropyridine core, suggests a number of potential hazards. Based on data from analogous compounds, this substance should be handled as if it is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also presumed to cause skin and serious eye irritation.[1][2][3] The nitropyridine moiety, in particular, points to potential respiratory irritation.[2][4][5]

Primary Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic upon ingestion, skin contact, or inhalation.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][4]

Given these potential hazards, a stringent and proactive approach to safety is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate personal protective equipment is the most critical factor in mitigating the risks associated with handling 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one. The following table summarizes the recommended PPE for various laboratory operations.

Protection TypeSpecific RecommendationsStandards & Remarks
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). A disposable, chemical-resistant lab coat or coveralls.[6]Gloves must be inspected before use and changed frequently, especially after direct contact.[4] Consider double-gloving for enhanced protection.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if there is a risk of inhalation (e.g., handling the solid, creating aerosols, or heating).A full-face respirator offers a higher level of protection. Ensure proper fit testing and training.
Footwear Closed-toe, chemical-resistant shoes.Disposable shoe covers should be considered when handling larger quantities.
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_pre Pre-Operational Phase cluster_op Operational Phase cluster_post Post-Operational Phase pre_op Review SDS of Analogs & This Guide ppe_check Don Appropriate PPE pre_op->ppe_check fume_hood Verify Fume Hood Functionality ppe_check->fume_hood weighing Weighing (in fume hood) fume_hood->weighing dissolution Dissolution weighing->dissolution reaction Reaction Setup & Monitoring dissolution->reaction decontamination Decontaminate Glassware & Surfaces reaction->decontamination waste_disposal Segregate & Dispose of Waste decontamination->waste_disposal ppe_doffing Doff PPE Correctly waste_disposal->ppe_doffing

Caption: Workflow for the safe handling of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one.

Step-by-Step Handling Protocol:

  • Pre-Operational Checks:

    • Thoroughly review this guide and the SDS of structurally similar compounds.

    • Ensure all necessary PPE is available and in good condition.[8]

    • Verify that the designated fume hood has a current certification and is functioning correctly.

  • Handling the Solid Compound:

    • All manipulations of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.

    • Use anti-static weighing paper or a container to minimize dispersal.

    • Handle the compound gently to avoid creating dust.

  • Preparing Solutions:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent spills.

    • Keep the container closed as much as possible during the dissolution process.

  • Running Reactions:

    • Set up all reactions within the fume hood.

    • Ensure all glassware is free from defects.

    • Maintain a clear and organized workspace to prevent accidental spills.

  • Post-Operation Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be used.

    • Carefully remove and dispose of all contaminated disposable materials.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent materials, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled container for halogenated organic waste.

  • Neutralization: For small residual amounts on glassware, a neutralization step may be considered. A solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be used to reduce the bromine.[10][11] However, this should only be performed by trained personnel.

  • Incineration: The ultimate disposal of brominated organic waste should be through incineration at a licensed hazardous waste disposal facility.[10] This ensures the complete destruction of the compound.

By adhering to these guidelines, researchers can safely handle 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one, minimizing personal risk and ensuring a safe and productive research environment.

References

  • Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA.
  • SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine. TCI Chemicals.
  • SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-5-bromo-3-nitropyridine. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Bromine water - disposal. Chemtalk.
  • Full chemical resistant personal protective equipment (PPE) ensemble. UNODC Laboratory.
  • SAFETY DATA SHEET - 8-Bromo-6-nitroquinoline. BLD Pharmatech.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.